

Application Note: Synthesis and Derivatization of 2-Chloro-N-methyl-benzenepropanamine Scaffolds

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Compound of Interest

Compound Name:	<i>Benzenepropanamine, 2-chloro-N-methyl-</i>
CAS No.:	103273-66-1
Cat. No.:	B7843673

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Executive Summary

2-chloro-N-methyl-benzenepropanamine (C

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CIN) represents a critical structural motif in medicinal chemistry, specifically within the class of -arylpropylamines.^[1] This scaffold serves as a foundational intermediate for the synthesis of "aryloxy-phenylpropylamine" antidepressants (e.g., analogs of atomoxetine or nisoxetine) and various GPCR ligands. This protocol details the retrosynthetic strategy, step-by-step synthesis via amide reduction, and safety considerations for handling halogenated aromatic amines in a research setting.

Chemical Identity & Properties

The target molecule is characterized by a propyl chain linker separating a 2-chlorophenyl moiety from a secondary methylamine.^[1] This specific spacing (3 carbons) is crucial for

selectivity towards monoamine transporters (SERT/NET) over dopamine transporters.

Table 1: Physicochemical Profile

Property	Data	Note
IUPAC Name	N-methyl-3-(2-chlorophenyl)propan-1-amine	
Molecular Formula	C ₁₁ H ₁₅ ClN	
Molecular Weight	183.68 g/mol	
LogP (Predicted)	~2.8	Lipophilic, CNS penetrant
pKa (Predicted)	~10.2 (Amine)	Basic, forms stable salts
Key Functional Groups	Secondary Amine, Aryl Chloride	Amine allows for further functionalization; Cl allows for cross-coupling. ^{[1][2][3]}

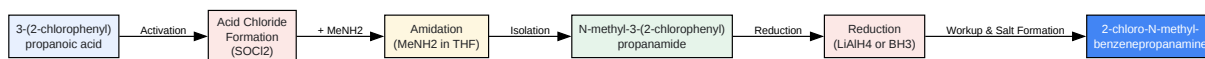
Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the handling of gaseous methylamine (a regulated List 1 chemical in some jurisdictions) or unstable aldehydes, the Amide Reduction Route is the preferred method for laboratory-scale synthesis.^[1] This approach utilizes stable carboxylic acid intermediates.

Pathway Logic^[1]

- Target: N-methyl-3-(2-chlorophenyl)propan-1-amine.^[1]
- Precursor 1: N-methyl-3-(2-chlorophenyl)propanamide (Stable Amide).^[1]
- Starting Material: 3-(2-chlorophenyl)propanoic acid (Commercially available or synthesized via Knoevenagel condensation).^[1]

Visualization: Synthetic Workflow



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Figure 1: Step-wise synthetic pathway from the propanoic acid precursor to the final amine via an amide intermediate.[1]

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of thionyl chloride (corrosive, toxic gas evolution) and lithium aluminum hydride (pyrophoric).[1] All operations must be conducted in a properly functioning fume hood with appropriate PPE (lab coat, solvent-resistant gloves, eye protection).

Phase A: Synthesis of N-methyl-3-(2-chlorophenyl)propanamide

Principle: Activation of the carboxylic acid followed by nucleophilic acyl substitution.[1]

- Reagents:
 - 3-(2-chlorophenyl)propanoic acid (10.0 mmol)[1]
 - Thionyl chloride (SOCl₂) (15.0 mmol)[1]
 - Methylamine (2.0 M solution in THF) (12.0 mmol)[1]
 - Dichloromethane (DCM) (Anhydrous)[1]
- Procedure:
 - Activation: Dissolve 3-(2-chlorophenyl)propanoic acid in anhydrous DCM (20 mL). Add thionyl chloride dropwise at 0°C. Add a catalytic drop of DMF.

- Reflux: Warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
- Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (oil).
- Amidation: Redissolve the acid chloride in DCM (10 mL). Cool to 0°C.
- Addition: Slowly add the Methylamine/THF solution. A precipitate (methylamine hydrochloride) may form. Stir at room temperature for 2 hours.
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine) and then saturated NaHCO₃.
[1] Dry over MgSO₄ and concentrate.
- Validation: Verify intermediate via TLC or LC-MS (Target Mass: ~197.66).

Phase B: Reduction to the Amine

Principle: Reduction of the carbonyl group of the amide to a methylene group using a hydride donor.

- Reagents:
 - N-methyl-3-(2-chlorophenyl)propanamide (from Phase A)[1]
 - Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv) or Borane-THF complex (BH₃·THF)[1]
 - Anhydrous THF or Diethyl Ether[1]
- Procedure:

- Setup: Flame-dry a 2-neck round bottom flask under argon/nitrogen atmosphere.
- Charging: Suspend LiAlH
(or add BH
solution) in anhydrous THF at 0°C.
- Addition: Dissolve the amide in minimal anhydrous THF and add dropwise to the reducing agent.
- Reaction: Heat to reflux for 4–6 hours. Monitor disappearance of amide carbonyl stretch by IR or TLC.
- Quenching (Fieser Method for LiAlH): Cool to 0°C. Carefully add water (mL), then 15% NaOH (mL), then water (mL) sequentially, where is grams of LiAlH used.^[1]
- Filtration: Filter the granular white precipitate. Rinse the filter cake with ether.
- Isolation: Dry the filtrate (Na SO) and concentrate in vacuo to yield the crude amine oil.

Phase C: Purification and Salt Formation

To ensure stability and purity for biological testing, convert the free base to the hydrochloride salt.

- Dissolve the crude oil in diethyl ether.
- Add 2M HCl in ether (or bubble dry HCl gas) dropwise.
- Collect the white precipitate via filtration.
- Recrystallize from isopropanol/ether if necessary.

Applications in Drug Discovery

The N-methyl-benzenepropanamine scaffold is a versatile starting point for "divergent synthesis" in medicinal chemistry.[1]

- SSRI/SNRI Development: The 3-position (benzylic) carbon can be functionalized (e.g., via radical bromination followed by nucleophilic substitution) to introduce aryloxy groups, mimicking the structure of Atomoxetine or Fluoxetine.[1]
- GPCR Ligands: The secondary amine can be further alkylated or coupled with sulfonyl chlorides to generate libraries for 5-HT receptor screening.[1]

Table 2: Structural Relationship to Approved Drugs

Drug	Structural Modification of Scaffold	Target
Atomoxetine	3-(2-methylphenoxy) substitution	NET Inhibitor
Fluoxetine	3-(4-trifluoromethylphenoxy) substitution	SERT Inhibitor
Nisoxetine	3-(2-methoxyphenoxy) substitution	NET Inhibitor

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